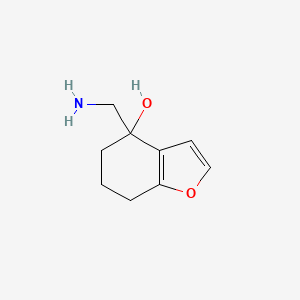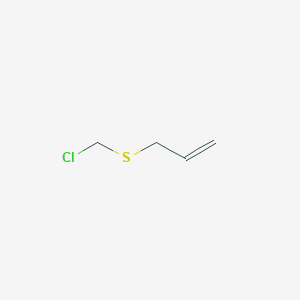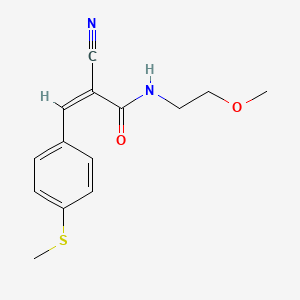
(Z)-2-Cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMMP is a chemical compound that belongs to the class of enamide derivatives. It is a yellow powder with a molecular weight of 343.42 g/mol. CMMP has been found to exhibit several interesting properties that make it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of CMMP is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways in the body. CMMP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. It also inhibits the activity of cyclooxygenases, which are involved in the production of prostaglandins that play a role in inflammation.
Biochemical and physiological effects:
CMMP has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CMMP has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMMP is its broad range of potential applications in scientific research. It has been found to exhibit activity against a variety of targets, making it a promising candidate for drug discovery. However, one of the limitations of CMMP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on CMMP. One area of interest is its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CMMP and its effects on different signaling pathways in the body. Finally, there is a need for the development of more efficient synthesis methods for CMMP, which could make it more accessible for use in scientific research.
In conclusion, CMMP is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of several enzymes and signaling pathways in the body. While there are limitations to its use in certain experimental settings, CMMP has the potential to be a valuable tool for drug discovery and therapeutic development.
Synthesis Methods
The synthesis of CMMP is a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromoethylamine hydrobromide to produce 4-methylsulfanylphenyl-2-aminoethan-1-ol. This intermediate is then reacted with acryloyl chloride to yield (Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide.
Scientific Research Applications
CMMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CMMP has also been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases.
properties
IUPAC Name |
(Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-8-7-16-14(17)12(10-15)9-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,17)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJUIYFBKZQPW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)
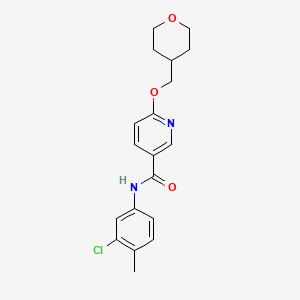
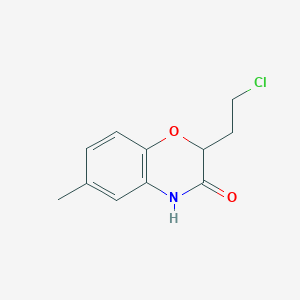
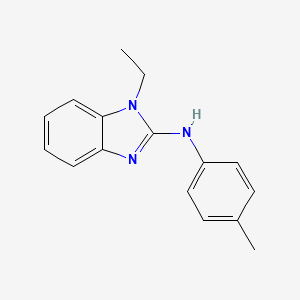
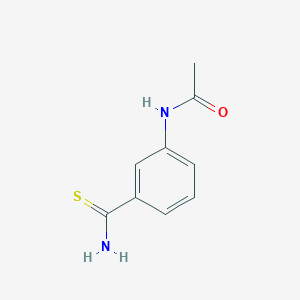
![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2462040.png)
![3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462043.png)
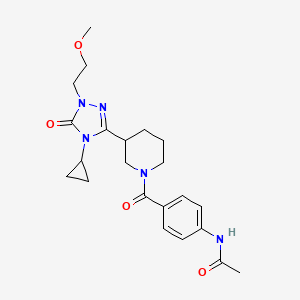
![3-(3-fluorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462045.png)

